2-Thiouracil
Overview
Description
2-Thiouracil is a chemical derivative of uracil where the oxygen atom in the 2-position of the ring is substituted by sulfur . It exhibits both acidic and basic properties due to the nitrogen and sulfur atoms . It has historically been used as an anti-thyroid preparation .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, it can be synthesized from methyl ketone derivatives, which are used as a blocking unit for further synthesis of a novel series of chalcone derivatives, thiosemicarbazone derivatives, pyridine derivatives, bromo acetyl derivatives, and thiazole derivatives .Molecular Structure Analysis
This compound has a molecular formula of C4H4N2OS and a molecular weight of 128.15 g/mol . It forms hydrogen-bonded dimers involving two types of S…H and O…H interactions .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, it forms hydrogen-bonded dimers, which involve S…H and O…H interactions . The strengths of these dimers vary, indicating the dominant roles of relaxation configurations of dimers and strengths of each of the involved interactions .Physical and Chemical Properties Analysis
This compound is a white crystalline solid that is sparingly soluble in water but more soluble in organic solvents . It exhibits both acidic and basic properties due to the presence of the nitrogen and sulfur atoms .Scientific Research Applications
Electrochemical Applications
2-Thiouracil has been explored for its electrochemical properties, particularly in the enhancement of peak current and sensitivity when used with TiO2 nanoparticles-modified gold electrodes. This shows potential in electrochemical sensors and the determination of this compound in various samples. The research highlights the potential of this compound in analytical applications, especially in pharmaceutical and biological samples, by utilizing its electro-oxidative properties (Bukkitgar et al., 2017).
Photochemical Properties
Studies have shown that this compound exhibits unique photochemical behaviors, particularly in its dissociative photochemistry. The research underscores its significance in molecular biology and pharmacology due to its unique photophysical properties, which have implications for understanding its interactions at the molecular level and potential applications in photochemotherapy (Uleanya et al., 2020).
Molecular Interactions and Stability
Research into the molecular interactions of this compound has revealed that it exhibits specific base-pairing preferences in RNA and DNA duplexes. The thermodynamic stability of these duplexes and the implications of oxidative stress on this compound-modified components are significant for understanding its role in biological processes and its potential applications in biotechnological assays (Sochacka et al., 2015).
Spectroscopic and Structural Analysis
This compound has been the subject of comprehensive spectroscopic and structural analysis. Studies employing advanced computational and experimental techniques have provided insights into its accurate molecular structure and spectroscopic properties. These findings are crucial for understanding the molecular behavior of this compound and its interactions with other molecules, paving the way for its application in various scientific fields (Puzzarini et al., 2013).
Sensing Applications
The use of this compound in surface-enhanced Raman scattering (SERS) demonstrates its potential in sensing applications. The development of efficient methods for the determination of this compound at ultra-low concentrations highlights its utility in enhancing drug detection capabilities (Saleh et al., 2018).
Mechanism of Action
Safety and Hazards
2-Thiouracil is considered hazardous and potentially carcinogenic . It falls under Carcinogenicity Category 2 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), indicating that it is suspected of causing cancer . Safety precautions should be taken when handling this compound .
Future Directions
There is ongoing research into the properties and applications of 2-Thiouracil. For instance, studies are being conducted on its antioxidant properties and its potential as an antithyroid agent . Additionally, its excited-state dynamics are being studied using ultrafast x-ray photoelectron spectroscopy .
Properties
IUPAC Name |
2-sulfanylidene-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMGGZBWXRYJHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021347 | |
Record name | Thiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
VERY SLIGHTLY SOL IN WATER (1:2000); PRACTICALLY INSOL IN ETHER, ACIDS; READILY SOL IN ALKALINE SOLN, SLIGHTLY SOL IN ALC; SOL IN ANHYD HYDROGEN FLUORIDE | |
Record name | 2-THIOURACIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
ANTITHYROID DRUGS INHIBIT FORMATION OF THYROID HORMONE LARGELY BY INTERFERING WITH INCORPORATION OF IODINE INTO ORGANIC FORM. THIS IMPLIES THAT THEY INTERFERE WITH OXIDN OF IODIDE ION, BUT ELUCIDATION OF DETAILED MECHANISM... HAMPERED BY INCOMPLETE UNDERSTANDING OF IODIDE-OXIDIZING SYSTEM OF...GLAND. /ANTITHYROID DRUGS/, THIOAMIDE DERIV DO NOT HAVE PERMANENT EFFECT UPON THYROID GLAND BUT INHIBIT HORMONE SYNTHESIS & SECRETION UNTIL SPONTANEOUS REMISSION OCCURS DURING COURSE OF DISEASE. /THIOAMIDE DERIV/ | |
Record name | 2-THIOURACIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
MINUTE CRYSTALS, PRISMS, OR WHITE OR PALE CREAM-COLORED POWDER, PRISMS FROM WATER OR ALC | |
CAS No. |
141-90-2 | |
Record name | Thiouracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Thiouracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141902 | |
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Record name | 2-thiouracil | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758660 | |
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Record name | 2-thiouracil | |
Source | DTP/NCI | |
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Record name | 4(1H)-Pyrimidinone, 2,3-dihydro-2-thioxo- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Thiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-thiouracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.008 | |
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Record name | THIOURACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59X161SCYL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-THIOURACIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
NO DEFINITE MP, ABOUT 340 °C WITH DECOMP | |
Record name | 2-THIOURACIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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